1-Chloro-4-ethylbenzene

描述

Current State of Knowledge and Research Gaps Pertaining to 1-Chloro-4-ethylbenzene

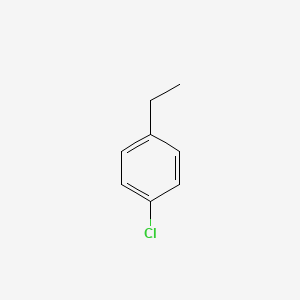

This compound, a monosubstituted aromatic compound, is well-characterized in terms of its fundamental physicochemical properties. Its identity is established through its CAS Registry Number 622-98-0, molecular formula C₈H₉Cl, and a molecular weight of approximately 140.61 g/mol . cymitquimica.comsigmaaldrich.comnist.gov Synonyms include p-chloroethylbenzene, 4-chloroethylbenzene, and 4-ethylchlorobenzene. cymitquimica.comfishersci.ca Structurally, it consists of a benzene (B151609) ring substituted with an ethyl group and a chlorine atom at the para (1 and 4) positions.

Current knowledge encompasses several synthesis methods. A foundational method involves the reaction of styrene (B11656) with gaseous hydrogen chloride in the presence of catalysts. Another approach is the chlorination of benzene and ethylene, where benzene is first reacted with chlorine to form chlorobenzene (B131634), which then undergoes an aromatic substitution reaction with ethylene. chembk.com The compound is typically a colorless to light yellow liquid and is insoluble in water but soluble in organic solvents like ether and chlorinated hydrocarbons. cymitquimica.comchembk.comontosight.ai

Despite this foundational knowledge, significant research gaps persist. While its role as a chemical intermediate is known, comprehensive studies on the mechanisms of its various reactions, such as nucleophilic and electrophilic substitutions, are not extensively detailed in publicly available literature. Furthermore, while its biodegradability is noted as limited, suggesting a risk of bioaccumulation, in-depth research into its environmental fate, metabolic pathways in different organisms, and potential for biotransformation into more toxic derivatives is an area requiring more comprehensive investigation. The catalytic oxidative degradation of this compound has been a subject of study, but a broader understanding of its environmental impact and remediation strategies remains underdeveloped. researchgate.net

Significance of this compound in Contemporary Chemical Science and Industrial Relevance

The significance of this compound lies primarily in its role as a versatile solvent and a key intermediate in organic synthesis. chembk.comontosight.ai Its industrial applications are diverse, spanning several sectors.

In the paint and coating industry , it is utilized as a solvent capable of dissolving various resins and polymers, contributing to the stability and durability of coatings. fishersci.ca The rubber industry employs it as a processing aid. fishersci.ca It also sees use in water treatment processes , acting as an intermediate for the synthesis of various chemical agents for water purification. fishersci.ca

Furthermore, this compound is a precursor or intermediate in the manufacturing of a range of other chemicals, including dyes, pigments, pesticides, herbicides, and pharmaceuticals. chembk.comontosight.ai Its chemical structure, featuring both an ethyl group and a chlorine atom on a benzene ring, allows it to be a building block for more complex organic molecules. calpaclab.com The chlorine atom can be replaced through nucleophilic substitution, while the ethyl group and the aromatic ring can undergo other reactions, making it a valuable component in multi-step syntheses. chembk.com

Scope and Objectives of the Academic Research Overview

The primary objective of this article is to present a consolidated and scientifically accurate overview of this compound. The scope is strictly limited to its chemical identity, established synthesis routes, physicochemical properties, and its applications in industrial and research settings. This overview aims to provide a clear understanding of the compound's current role in chemical science.

A further objective is to implicitly highlight areas where knowledge is limited and further academic and industrial research is needed. By focusing on the established data, the text naturally points toward the existing research gaps, particularly concerning detailed reaction mechanisms, comprehensive toxicological assessments, and environmental degradation pathways. This overview serves as a foundational reference for researchers and industry professionals working with this compound.

Data Tables

Physicochemical Properties of this compound This table details the key physical and chemical properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉Cl | cymitquimica.comsigmaaldrich.comchembk.com |

| Molecular Weight | 140.61 g/mol | cymitquimica.comsigmaaldrich.comnist.gov |

| Appearance | Colorless to light yellow clear liquid | cymitquimica.comtcichemicals.com |

| Boiling Point | 184°C to 202°C | chembk.comontosight.ai |

| Melting Point | -62.6°C to -35°C | chembk.comontosight.ai |

| Density | 1.027 to 1.045 g/mL | sigmaaldrich.comontosight.ai |

| Refractive Index | ~1.518 @ 20°C | sigmaaldrich.comthermofisher.com |

| Solubility in Water | Difficult to mix / Insoluble | fishersci.cachembk.comontosight.ai |

| Flash Point | 60 °C (closed cup) | sigmaaldrich.com |

Chemical Identifiers for this compound This table provides various names and identifiers used to reference the compound in databases and literature.

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | thermofisher.comnih.gov |

| CAS Number | 622-98-0 | sigmaaldrich.comfishersci.cachembk.com |

| EC Number | 210-763-3 | sigmaaldrich.comnih.gov |

| Synonyms | p-Chloroethylbenzene, 4-Ethylchlorobenzene, 1-Ethyl-4-chlorobenzene | cymitquimica.comnist.govfishersci.canih.gov |

| SMILES | CCC1=CC=C(C=C1)Cl | sigmaaldrich.comfishersci.canih.gov |

| InChI Key | GPOFSFLJOIAMSA-UHFFFAOYSA-N | sigmaaldrich.comnist.govfishersci.canih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-chloro-4-ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOFSFLJOIAMSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211248 | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-98-0 | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-ethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.786 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-ethylbenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RG9SR6EV5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 1 Chloro 4 Ethylbenzene

Established Synthetic Routes to 1-Chloro-4-ethylbenzene

Friedel-Crafts Alkylation Approaches for Aryl Chlorides

A primary and classical method for synthesizing this compound and its isomers is through the Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

In the context of this compound, chlorobenzene (B131634) is alkylated with an ethylating agent like chloroethane. askfilo.com The Lewis acid catalyst facilitates the generation of a carbocation from the alkyl halide, which then acts as the electrophile. libretexts.orgvedantu.com The carbocation attacks the chlorobenzene ring, forming a sigma complex, which then loses a proton to restore aromaticity and yield the final product. askfilo.com

The reaction of chlorobenzene with methyl chloride in the presence of anhydrous aluminum chloride yields a mixture of ortho and para isomers: 1-chloro-2-methylbenzene and 1-chloro-4-methylbenzene, with the para isomer being the major product. youtube.com

Table 1: Friedel-Crafts Alkylation of Chlorobenzene

| Reactants | Catalyst | Products | Product Ratio |

|---|---|---|---|

| Chlorobenzene, Methyl Chloride | Anhydrous AlCl₃ | 1-Chloro-2-methylbenzene, 1-Chloro-4-methylbenzene | Minor:Major youtube.com |

It is important to note that Friedel-Crafts alkylations are subject to certain limitations, including the possibility of carbocation rearrangements and polyalkylation, where more than one alkyl group is introduced onto the aromatic ring. libretexts.org The reaction also fails with strongly deactivated aromatic rings. libretexts.org

Hydrogenation-Based Syntheses of Halogenated Ethylbenzenes

An alternative synthetic route to this compound is through the hydrogenation of 4-chlorostyrene (B41422). This method often employs a catalyst to facilitate the addition of hydrogen across the double bond of the styrene (B11656) derivative.

One efficient method involves the use of an in-situ generated iron complex catalyst. In a typical procedure, 4-chlorostyrene is hydrogenated using a catalyst system of iron(II) chloride (FeCl₂) and a specific ligand, with lithium aluminum hydride (LiAlH₄) as a reducing agent, under a hydrogen atmosphere. This reaction can achieve high conversion rates to this compound at room temperature. rsc.org

Another approach utilizes a palladium catalyst supported on magnetite nanoparticles. This catalytic system has demonstrated effectiveness in the hydrogenation of 4-chlorostyrene to this compound.

Table 2: Hydrogenation of 4-Chlorostyrene

| Substrate | Catalyst System | Conditions | Conversion | Product |

|---|---|---|---|---|

| 4-Chlorostyrene | FeCl₂-L8, LiAlH₄ | 30 atm H₂, THF, rt, 6h | 98% rsc.org | This compound rsc.org |

Mechanistic Considerations in Chlorination and Alkylation Strategies

The chlorination of ethylbenzene (B125841) in the presence of heat and light proceeds via a free-radical mechanism, primarily yielding 1-chloro-1-phenylethane. doubtnut.com This occurs because the chlorine radical preferentially attacks the hydrogen on the carbon adjacent to the benzene (B151609) ring, forming a resonance-stabilized benzylic radical. doubtnut.comjove.com

In contrast, Friedel-Crafts alkylation is an electrophilic aromatic substitution. The mechanism involves three key steps:

Formation of the Electrophile : The Lewis acid catalyst, typically AlCl₃, reacts with the alkyl halide (e.g., chloroethane) to generate a carbocation electrophile. byjus.comaskfilo.com

Electrophilic Attack : The π electrons of the aromatic ring attack the carbocation, forming a non-aromatic cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex. byjus.comaskfilo.com

Deprotonation : A base, such as AlCl₄⁻, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. byjus.comaskfilo.com

The chlorine atom on a benzene ring is a deactivating group but directs incoming electrophiles to the ortho and para positions. Therefore, the Friedel-Crafts alkylation of chlorobenzene will result in a mixture of ortho and para substituted products. youtube.com

Industrial-Scale Production Methodologies and Process Optimization for this compound

On an industrial scale, this compound can be manufactured through the reaction of styrene or hydrocarbon fractions containing styrene with gaseous hydrogen chloride in the presence of a catalyst. Catalysts such as dimethylaniline, methyl alcohol, or butyl alcohol can be used to enhance the reaction rate. google.com The process often involves introducing hydrogen chloride into a mixture of the styrene-containing material and the catalyst. google.com

For instance, a historical patent describes a process where gaseous hydrogen chloride is passed through crude solvent naphtha from coal tar with dimethylaniline as a catalyst to produce 1-chloro-ethylbenzene. google.com

Process optimization for hydrogenation-based syntheses involves careful control of reaction conditions to maximize yield and selectivity. Key parameters include:

Temperature : Maintaining a specific temperature range (e.g., 80–100 °C) can balance the reaction rate and selectivity.

Catalyst Loading : Optimizing the amount of catalyst, such as 5 wt% Pd/Magnetite, can help reduce side reactions like over-reduction.

Solvent Choice : The use of a suitable solvent, like toluene, can minimize unwanted side reactions.

After synthesis, fractional distillation is the primary industrial method for purifying this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, several approaches align with these principles.

The hydrogenation of 4-chlorostyrene using palladium nanoparticles supported on polystyrene resin is considered a green chemistry approach as it allows for the production of ethylbenzene derivatives under mild conditions.

Furthermore, the development of mechanochemical methods, such as ball milling for the Clemmensen reduction, represents a sustainable alternative to traditional solvent-based reactions. thieme-connect.com This technique reduces solvent usage, reaction time, and energy consumption. thieme-connect.com While not directly applied to this compound in the provided sources, the principles of mechanochemistry could potentially be adapted for its synthesis, contributing to a greener process.

Mechanism Elucidation for Synthetic Transformations Involving this compound

The primary reaction mechanism involving the synthesis of this compound via Friedel-Crafts alkylation is electrophilic aromatic substitution. libretexts.orgaskfilo.com The key steps are the generation of an electrophile, its attack on the aromatic ring, and subsequent deprotonation to restore aromaticity. byjus.com

For the chlorination of ethylbenzene, which can lead to isomers of chloroethylbenzene, the mechanism is a free-radical chain reaction. doubtnut.com This process is initiated by the homolytic cleavage of the chlorine molecule (Cl₂) into chlorine radicals (Cl•) under heat or light. doubtnut.com These radicals then abstract a hydrogen atom from the ethyl group, preferentially from the benzylic position due to the stability of the resulting benzylic radical. doubtnut.comjove.com This radical then reacts with another Cl₂ molecule to form the product and a new chlorine radical, propagating the chain.

Computational methods, such as Density Functional Theory (DFT), can be employed to study reaction pathways and transition states. For example, DFT calculations can show the charge density redistribution at the C-Cl bond during catalysis, which influences the selectivity of the reaction.

Advanced Chemical Reactivity and Mechanistic Studies of 1 Chloro 4 Ethylbenzene

Electrophilic Aromatic Substitution Dynamics of Halogenated Ethylbenzenes

The dynamics of electrophilic aromatic substitution (EAS) on the 1-chloro-4-ethylbenzene ring are governed by the interplay of the directing and activating or deactivating effects of the two substituents: the chlorine atom and the ethyl group.

Ethyl Group: The ethyl group is an alkyl group, which acts as an electron-donating group (EDG) through an inductive effect (+I). lumenlearning.com This donation of electron density makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. Consequently, the ethyl group is classified as an activating group. lumenlearning.comchemistrytalk.org Activating groups direct incoming electrophiles to the positions ortho and para to themselves, as these positions are most enriched in electron density, which stabilizes the positive charge in the intermediate arenium ion (sigma complex). chemistrytalk.orglibretexts.org

Chloro Group: The chlorine atom exhibits a dual electronic effect. It is highly electronegative, withdrawing electron density from the ring through the sigma bonds (an inductive or -I effect). pressbooks.pub It can also donate electron density to the ring through resonance (+R effect) via its lone pairs. For halogens, the inductive effect is stronger than the resonance effect, leading to a net withdrawal of electron density. pressbooks.pub This makes the ring less reactive than benzene, classifying the chloro group as a deactivating group. masterorganicchemistry.comlibretexts.org Despite being deactivating, the resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgpressbooks.pub

In this compound, the para position relative to the ethyl group is occupied by the chlorine, and vice versa. The directing effects of the two groups must be considered for the remaining open positions. The ethyl group strongly activates the two ortho positions (C2 and C6). The chlorine atom directs to its ortho positions (C3 and C5), which are also the meta positions relative to the activating ethyl group.

Because the ethyl group is an activator and the chloro group is a deactivator, the rate of substitution is primarily controlled by the activating ethyl group. lumenlearning.com The regioselectivity of the reaction is therefore determined by the more powerful activating and directing ethyl group. Electrophilic attack will preferentially occur at the positions ortho to the ethyl group (and meta to the chloro group).

The general mechanism for EAS involves a two-step process:

The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as a benzenonium ion or sigma complex. This is the slow, rate-determining step. msu.edu

A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring in a fast step. msu.edu

For this compound, substitution at the C2 or C6 position (ortho to the ethyl group) is the most favored pathway.

Nucleophilic Substitution Reactions and Kinetics Involving the Chlorine Moiety

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group, such as a halide, from an aromatic ring by a nucleophile. byjus.com Unlike nucleophilic substitution at tetrahedral carbons (SN1 and SN2), SNAr reactions on unactivated aryl halides are typically very slow. wikipedia.org The reaction rate is significantly enhanced by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

This compound lacks strong electron-withdrawing groups to activate the ring for nucleophilic attack. The ethyl group is electron-donating, which further decreases the electrophilicity of the ring carbons, making it even less susceptible to attack by nucleophiles. Therefore, SNAr reactions on this substrate are kinetically unfavorable and require harsh reaction conditions, such as high temperatures and pressures.

The most common mechanism for activated aryl halides is the addition-elimination mechanism. byjus.comuomustansiriyah.edu.iq

Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org This step is typically the rate-determining step as it disrupts the aromaticity of the ring. uomustansiriyah.edu.iq

Elimination: The leaving group departs, and the aromaticity of the ring is restored. uomustansiriyah.edu.iq

For unactivated substrates like this compound, if substitution occurs, it may proceed through an alternative pathway, the elimination-addition (benzyne) mechanism , especially in the presence of a very strong base like sodium amide (NaNH₂). chemistrysteps.comyoutube.com

Elimination: The strong base abstracts a proton from a carbon atom ortho to the chlorine. This is followed by the elimination of the chloride ion, forming a highly reactive, triple-bonded intermediate called benzyne. youtube.com

Addition: The nucleophile (or its conjugate acid, e.g., ammonia) then adds to the benzyne intermediate. A subsequent protonation step yields the final product. youtube.com

Due to the low reactivity of this compound towards nucleophilic substitution, detailed kinetic data is sparse in the literature under standard conditions.

Oxidative Transformations and Characterization of Reaction Products

The oxidation of this compound primarily targets the ethyl side chain, as the aromatic ring is relatively resistant to oxidation. The benzylic carbon (the carbon atom of the ethyl group attached to the ring) is the most susceptible site for oxidative attack. scientific.net The oxidation can be carried out using various oxidizing agents and catalytic systems, often involving transition metals like cobalt, manganese, or chromium. acs.orgecnu.edu.cn

The oxidation proceeds in a stepwise manner, yielding progressively more oxidized products. The typical sequence of products is:

1-(4-chlorophenyl)ethanol: The initial product of oxidation is the secondary alcohol.

4'-Chloroacetophenone: Further oxidation of the alcohol yields the corresponding ketone. google.com This is often a major product in controlled oxidations.

4-Chlorobenzoic acid: Under more vigorous or prolonged oxidation conditions, the ethyl group can be fully oxidized to a carboxylic acid group. acs.orgacs.org

Catalytic systems using molecular oxygen or peroxides as the oxidant are common in industrial applications. ecnu.edu.cnacs.org For example, cobalt(II) salts combined with N-hydroxyphthalimide (NHPI) can effectively catalyze the aerobic oxidation of alkylbenzenes to their corresponding carboxylic acids or ketones. acs.orgecnu.edu.cn

Reductive Pathways and Product Profiling of this compound

The reduction of this compound can follow two primary pathways: hydrodechlorination of the C-Cl bond and hydrogenation of the aromatic ring. The specific products obtained depend on the catalyst, solvent, and reaction conditions (temperature, pressure).

Hydrodechlorination (HDC): This process involves the reductive cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond. The primary product of this reaction is ethylbenzene (B125841) . This is a common method for the detoxification of chlorinated aromatic compounds. acs.org Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are highly effective for this transformation, often using molecular hydrogen (H₂) as the reducing agent. researchgate.netgoogle.com

Aromatic Ring Hydrogenation: This pathway involves the reduction of the benzene ring to a cyclohexane ring. If this occurs without the removal of the chlorine atom, the product is 1-chloro-4-ethylcyclohexane .

Combined Reduction: Under certain conditions, both hydrodechlorination and ring hydrogenation can occur. The complete reduction of this compound leads to the formation of ethylcyclohexane . Studies on the hydrogenation of chlorobenzene (B131634) over platinum nanocatalysts have shown that the reaction can proceed first through hydrodechlorination to benzene, followed by hydrogenation of the ring to cyclohexane. acs.orgnih.gov A similar stepwise reduction is expected for this compound.

The reaction kinetics for the hydrogenation of chlorobenzene have been shown to be first-order with respect to the concentration of the chlorinated aromatic compound. nih.gov

Photochemical Decomposition Mechanisms of this compound

Photochemical decomposition involves the use of light energy, typically UV irradiation, to break down chemical compounds. magtech.com.cnresearchgate.net The process can be enhanced by the use of photocatalysts.

The photocatalytic degradation of this compound has been successfully demonstrated using a dioxo-molybdenum(VI) complex anchored to a titanium dioxide (TiO₂) surface. researchgate.netresearchgate.net In this system, UV irradiation (e.g., at λ = 253.7 nm) promotes the decomposition process in the presence of oxygen. researchgate.net

The process is catalytic, with the molybdenum complex acting as an oxygen atom transfer (OAT) agent. researchgate.net The catalytic cycle involves two main stages:

Photostimulated Oxidation: Under UV light, the excited dioxo-Mo(VI) complex transfers an oxygen atom to the benzylic position of the this compound substrate. This oxidizes the substrate and reduces the molybdenum center from Mo(VI) to Mo(IV). researchgate.net

Catalyst Regeneration: The reduced Mo(IV) species is then re-oxidized back to the active Mo(VI) state by molecular oxygen. This step can occur in the dark, regenerating the catalyst for subsequent cycles. researchgate.netresearchgate.net

In the dioxo-molybdenum(VI)-TiO₂ catalyzed system, the primary intermediate formed from the oxidation of this compound is 4'-chloroacetophenone . researchgate.netresearchgate.net This intermediate is itself subject to further photocatalytic decomposition under the same reaction conditions.

Advanced Catalytic Systems for this compound Transformations

The development of robust and efficient catalysts is crucial for the activation and functionalization of the relatively inert C-Cl bond in this compound. Research has predominantly focused on transition-metal catalysis, with palladium, nickel, and copper complexes at the forefront of these investigations. These catalytic systems enable a variety of transformations, including carbon-carbon and carbon-nitrogen bond formation, which are fundamental processes in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds. The Suzuki-Miyaura, Heck, and Sonogashira couplings are prominent examples that have been adapted for the use of aryl chlorides like this compound. The success of these reactions hinges on the careful selection of palladium precursors, ligands, bases, and reaction conditions to overcome the high activation barrier of the C-Cl bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide with an organoboron reagent. For the transformation of this compound, highly active palladium-phosphine catalyst systems are typically required.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | Excellent |

Heck Reaction: The Heck reaction couples aryl halides with alkenes. The reaction of this compound with alkenes like styrene (B11656) requires robust catalytic systems to achieve high yields of the corresponding stilbene derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃ | Na₂CO₃ | DMF | 120 | Good |

| Herrmann's Catalyst | - | Et₃N | NMP | 140 | High |

Sonogashira Coupling: This coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne. The use of this compound in Sonogashira couplings necessitates a dual catalytic system, typically involving both palladium and copper.

| Catalyst | Co-catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | Toluene | 80 | Moderate |

| Pd(OAc)₂ | CuI | Xantphos | DBU | Dioxane | 100 | Good |

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-based catalysts have emerged as a more economical and sustainable alternative to palladium for cross-coupling reactions. The Kumada coupling, which utilizes Grignard reagents, is a notable example.

Kumada Coupling: The reaction of this compound with Grignard reagents, such as phenylmagnesium bromide, can be effectively catalyzed by nickel-phosphine complexes.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NiCl₂ | dppe | THF | 60 | High |

| Ni(acac)₂ | PCy₃ | Dioxane | 80 | Excellent |

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a pivotal method for the synthesis of arylamines from aryl halides. The application of this reaction to less reactive aryl chlorides like this compound has been made possible through the development of specialized ligands.

Buchwald-Hartwig Amination: The coupling of this compound with various amines requires the use of sterically hindered and electron-rich phosphine ligands to facilitate the catalytic cycle.

| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good |

| Morpholine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 110 | High |

Analytical and Spectroscopic Characterization in 1 Chloro 4 Ethylbenzene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and quantification of 1-Chloro-4-ethylbenzene from complex mixtures. The choice of technique is often dictated by the sample matrix and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., Reverse Phase HPLC, UPLC)

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile method for the analysis of this compound. sielc.com A common approach utilizes a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of an acid like phosphoric acid to improve peak shape. sielc.com For applications requiring mass spectrometric detection (LC-MS), volatile acids such as formic acid are used in the mobile phase. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is suitable for faster Ultra-Performance Liquid Chromatography (UPLC) applications, offering higher resolution and reduced analysis times. sielc.com Method development in HPLC and UPLC involves a systematic approach of screening various parameters, including column chemistry, organic solvent, pH, and gradient slope, to achieve optimal separation and robustness.

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. | sielc.com |

Gas Chromatography (GC) Coupled Techniques (e.g., GC/MS, GC/FID) for Environmental and Reaction Mixtures

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a mass spectrometer (GC/MS), it provides both separation and structural information, making it a definitive tool for identification. The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its unambiguous identification. nih.gov For quantitative analysis, especially in environmental monitoring of pollutants like benzene (B151609), toluene, ethylbenzene (B125841), and xylenes (BTEX), a Flame Ionization Detector (FID) is often employed due to its high sensitivity and wide linear range. gcms.czthermofisher.com The combination of a Photo-Ionization Detector (PID) and an FID can be used for the comprehensive analysis of petroleum hydrocarbons, with the PID being selective for aromatic compounds. gcms.czepa.gov

The retention of this compound in a GC system is characterized by its Kovats retention index, which is dependent on the type of stationary phase used in the column.

Table 2: Kovats Retention Indices for this compound

| Column Type | Kovats Retention Index | Reference |

|---|---|---|

| Standard Non-Polar | 1028, 1031, 1055, 1067 | nih.gov |

| Standard Polar | 1455, 1460, 1495 | nih.gov |

Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) for Complex Matrices

For the analysis of volatile organic compounds (VOCs) like this compound in complex matrices such as air or soil, Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) is a highly effective technique. pnnl.govcetjournal.itdtu.dk This method involves trapping the analytes onto a sorbent tube, followed by thermal desorption of the trapped compounds into the GC/MS system. pnnl.gov This pre-concentration step significantly enhances the sensitivity of the analysis, allowing for the detection of trace levels of contaminants. dtu.dk TD-GC/MS has been successfully applied to the determination of a wide range of VOCs in ambient air, demonstrating good linearity, precision, and accuracy. nih.govresearchgate.net The development of TD-GC/MS methods requires optimization of parameters such as sorbent material, desorption temperature, and desorption time to ensure efficient recovery of the target analytes. cetjournal.it

Advanced Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and bonding arrangements within the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, in this compound. The ¹H NMR spectrum will show distinct signals for the aromatic protons and the protons of the ethyl group, with their chemical shifts and splitting patterns providing information about their connectivity. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, confirming the substitution pattern of the benzene ring.

Infrared (IR) and Mass Spectrometry for Vibrational and Fragmentation Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. msu.edu The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the ethyl group, as well as the C-Cl stretching vibration. nist.gov The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. nist.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed, and its m/z value corresponds to the molecular weight of the compound. The fragmentation pattern arises from the cleavage of the molecular ion into smaller, charged fragments. A prominent peak in the mass spectrum of this compound is observed at m/z 125, which corresponds to the loss of a methyl group (CH₃) from the molecular ion. nih.govthieme-connect.de This fragmentation is a characteristic feature that aids in the identification of the compound. thieme-connect.de

Table 3: Major Mass Spectrometry Peaks for this compound

| m/z | Relative Intensity | Proposed Fragment | Reference |

|---|---|---|---|

| 140 | Present | [C₈H₉Cl]⁺ (Molecular Ion) | nih.gov |

| 125 | Top Peak | [C₇H₆Cl]⁺ | nih.gov |

| 105 | 2nd Highest | [C₈H₉]⁺ | nih.gov |

Development of Novel Detection and Quantification Methods for this compound

The pursuit of enhanced sensitivity, selectivity, and efficiency in the detection and quantification of this compound has spurred the development of innovative analytical methodologies. Research has particularly focused on advancing sample preparation techniques, which are crucial for isolating the target analyte from complex matrices and preconcentrating it to levels amenable to instrumental analysis. These advancements are pivotal for environmental monitoring, industrial process control, and various research applications where precise measurement of this compound is required.

A significant area of innovation lies in the evolution of solid-phase microextraction (SPME). SPME is a solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. rsc.org The development of novel fiber coatings is a major focus for enhancing the sensitivity and selectivity of SPME. rsc.org

One such advancement is the fabrication of novel unbreakable SPME fiber coatings using the electrospinning method. rsc.org This technique allows for the creation of nanofibers from various polymers, which are then used as the extraction phase on thin stainless steel wires. A study investigating the efficacy of different polymeric nanofibers—including polyurethane (PU), polycarbonate (PC), polyamide (PA), and polyvinyl chloride (PVC)—for the headspace SPME (HS-SPME) of chlorobenzenes, including compounds structurally similar to this compound, demonstrated the superior performance of the polyurethane coating. rsc.org

The electrospinning process produces a porous and homogeneous surface structure with a high surface-area-to-volume ratio, which facilitates efficient mass transfer of the analyte from the sample matrix to the fiber coating. rsc.org The performance of these novel fibers is subsequently evaluated by coupling the SPME technique with gas chromatography-mass spectrometry (GC-MS) for the separation and detection of the target compounds. rsc.org

The development of such methods involves a systematic optimization of various parameters that influence the extraction efficiency. These parameters include:

Extraction Temperature and Time: The temperature of the sample and the duration of the fiber's exposure to the sample's headspace are critical for achieving equilibrium and maximizing the amount of analyte extracted.

Ionic Strength: The addition of salt to aqueous samples can increase the volatility of organic compounds like this compound, thereby enhancing their transfer to the headspace and subsequent adsorption by the SPME fiber.

Desorption Temperature and Time: The conditions under which the extracted analyte is thermally desorbed from the SPME fiber in the gas chromatograph's injection port are optimized to ensure a complete and rapid transfer to the analytical column.

The validation of these novel methods is a critical step to ensure their reliability and accuracy. Key validation parameters that are assessed include the limit of detection (LOD), limit of quantification (LOQ), linearity of the calibration curve, and the relative standard deviation (RSD) to express precision. rsc.org The applicability of the method to real-world samples is confirmed by analyzing spiked environmental samples, such as river or industrial wastewater, and calculating the relative recovery. rsc.org

The research into these novel electrospun nanofiber coatings for SPME represents a significant step forward in the analytical characterization of chlorobenzenes. This approach not only improves the analytical performance in terms of sensitivity and precision but also offers a more robust and durable alternative to traditional SPME fibers. rsc.org

The detailed research findings for a novel polyurethane (PU) nanofiber-based HS-SPME-GC-MS method developed for the analysis of chlorobenzenes are presented in the table below.

| Parameter | Optimized Condition / Value |

| SPME Fiber Coating | Polyurethane (PU) |

| Fiber Preparation Method | Electrospinning |

| Extraction Time | 45 min |

| Extraction Temperature | 75 °C |

| Ionic Strength (NaCl) | 30% w/v |

| Desorption Temperature | 240 °C |

| Desorption Time | 4 min |

| Linearity Range | 50 - 1000 ng L⁻¹ |

| Limit of Detection (LOD) | 10 ng L⁻¹ |

| Limit of Quantification (LOQ) | 50 ng L⁻¹ |

| Relative Standard Deviation (RSD) | 3 - 8% (at 0.5 ng mL⁻¹) |

| Relative Recovery in Real Water Samples | 94 - 102% |

Environmental Behavior and Biogeochemical Cycling of 1 Chloro 4 Ethylbenzene

Environmental Distribution and Partitioning Dynamics in various Media

The environmental distribution of 1-Chloro-4-ethylbenzene is dictated by its physical and chemical properties, such as its solubility in water, vapor pressure, and its tendency to partition between different environmental phases like water, soil, and air. With low water solubility, this compound is not likely to be highly mobile in aquatic systems. fishersci.com Its behavior is characteristic of many chlorinated aromatic hydrocarbons, which tend to adsorb to soil organic carbon and sediment, or volatilize into the atmosphere.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₉Cl | fishersci.comsigmaaldrich.com |

| Molecular Weight | 140.61 g/mol | fishersci.comsigmaaldrich.com |

| Boiling Point | 184 °C to 185 °C | |

| Density | 1.045 g/mL at 25 °C | sigmaaldrich.com |

| Water Solubility | Difficult to mix with water |

Biotic Transformation and Biodegradation Mechanisms

The breakdown of this compound by living organisms, particularly microorganisms, is a crucial process determining its ultimate fate and persistence in the environment.

Microorganisms have evolved diverse metabolic strategies to break down chlorinated aromatic compounds. nih.gov Under aerobic conditions, the degradation of chlorinated benzenes is often initiated by bacteria using dioxygenase enzymes. ub.edu This initial step involves the oxidation of the aromatic ring to produce a chlorocatechol. ub.edu This intermediate is then subject to ring cleavage and further metabolism, eventually leading to intermediates of central metabolic pathways like the Krebs cycle. ub.edu Genera of bacteria such as Pseudomonas, Burkholderia, Xanthobacter, and Rhodococcus are known to utilize monochlorobenzene (MCB) and dichlorobenzenes (DCBs) as their sole source of carbon and energy through this aerobic pathway. ub.edu

Dehalogenation, the removal of the chlorine atom, is a critical step in the detoxification of this compound. researchgate.net While specific studies on the metabolites of this compound are limited in the search results, the degradation of other chlorinated compounds provides insight. For instance, the degradation of chlorobenzenes can proceed through reductive dechlorination under anaerobic conditions, a process where the chlorinated compound is used as an electron acceptor. oup.comoup.com Organisms like Dehalococcoides mccartyi are known to play a significant role in the reductive dechlorination of chlorinated benzenes. oup.com

The biotransformation of chlorinated organic compounds is mediated by specific enzymes. In aerobic pathways, aromatic ring dioxygenases are key enzymes that catalyze the initial attack on the stable benzene (B151609) ring. nih.govunesp.br Following the initial oxidation, catechol 1,2-dioxygenases and catechol 2,3-dioxygenases are responsible for the subsequent ortho- or meta-cleavage of the catecholic intermediates, respectively. unesp.br

In anaerobic environments, the key enzymes are reductive dehalogenases (RDHs). researchgate.net These enzymes are crucial for the process of halorespiration, where bacteria gain energy by using chlorinated compounds as terminal electron acceptors. researchgate.netoup.com Other enzymes, such as cytochrome P450 monooxygenases, can also be involved in the biotransformation of chlorinated compounds, often leading to their hydroxylation. biosynth.comrsc.org For example, some enzymatic processes can hydroxylate ethylbenzene (B125841) to form 1-phenylethanol, and similar reactions could potentially occur with its chlorinated analogs. rsc.org

Bioremediation Strategies for this compound Contamination

Bioremediation, a process that utilizes microorganisms to degrade or transform contaminants into less toxic substances, presents a promising and environmentally sound approach for addressing contamination by chlorinated hydrocarbons like this compound. enviro.wikiresearchgate.net Strategies for the bioremediation of this compound can be broadly categorized into in situ techniques, where the contaminated material is treated in place, and ex situ techniques, which involve the excavation and treatment of the contaminated material elsewhere. researchgate.net The selection of a specific strategy often depends on site-specific conditions, including the concentration of the contaminant, the presence of other pollutants, and the geochemical environment.

Limited studies directly addressing the biodegradation of this compound suggest that its degradation rates may be low, posing a risk for its persistence in the environment. However, research on analogous compounds, such as other chlorinated aromatics and ethylbenzene, provides a basis for potential bioremediation approaches. Both aerobic and anaerobic degradation pathways are relevant for the breakdown of such compounds.

Anaerobic Bioremediation

Under anaerobic conditions, which are common in subsurface environments like groundwater, reductive dechlorination is a key process for the breakdown of chlorinated compounds. enviro.wiki In this process, microorganisms use the chlorinated compound as an electron acceptor, leading to the removal of chlorine atoms. enviro.wiki For instance, studies have shown that some anaerobic bacteria can degrade chlorinated solvents to less harmful compounds like ethene. enviro.wiki

The anaerobic degradation of ethylbenzene, a structural component of this compound, has been observed with nitrate (B79036) as the electron acceptor. nih.gov The complete mineralization of ethylbenzene to carbon dioxide has been demonstrated by certain bacterial strains, such as Dechloromonas strain RCB. nih.gov This suggests that similar pathways could potentially be harnessed for the degradation of this compound.

Biostimulation and bioaugmentation are two key strategies to enhance anaerobic bioremediation. enviro.wiki

Biostimulation involves the addition of nutrients, electron donors (like lactate (B86563) or edible oils), or other amendments to stimulate the activity of indigenous microorganisms capable of degrading the contaminant. enviro.wikibattelle.org

Bioaugmentation involves the introduction of non-native microorganisms with a proven ability to degrade the specific contaminant. enviro.wiki This strategy could be particularly relevant for sites where the native microbial population lacks the necessary degradative capabilities for this compound.

Aerobic Bioremediation

In aerobic environments, microorganisms utilize oxygen to break down organic contaminants. researchgate.net The initial step in the aerobic degradation of aromatic hydrocarbons often involves the action of oxygenase enzymes, which incorporate oxygen into the aromatic ring, making it susceptible to further breakdown. oup.com While direct studies on the aerobic bioremediation of this compound are scarce, research on similar compounds like ethylbenzene and other chlorinated hydrocarbons indicates that this can be an effective strategy. researchgate.netclu-in.org For example, successful aerobic bioremediation of BTEX compounds (benzene, toluene, ethylbenzene, and xylenes) has been achieved by injecting oxygen-releasing compounds into contaminated aquifers. clu-in.org

The presence of a chlorine substituent on the aromatic ring can, however, increase the resistance of the compound to biodegradation. oup.com

Interactive Data Table: Potential Bioremediation Strategies

| Strategy | Type | Description | Relevant Analogue Research |

| Reductive Dechlorination | Anaerobic | Microorganisms use the chlorinated compound as an electron acceptor, removing chlorine atoms. | Effective for various chlorinated solvents. enviro.wiki |

| Nitrate-Dependent Oxidation | Anaerobic | Bacteria use nitrate as an electron acceptor to oxidize the contaminant. | Dechloromonas strain RCB completely mineralizes ethylbenzene. nih.gov |

| Biostimulation | In situ | Addition of nutrients and electron donors to enhance native microbial activity. | Edible oil emulsions can serve as a long-term carbon source for anaerobic bioremediation. battelle.org |

| Bioaugmentation | In situ | Introduction of specialized microorganisms to degrade the contaminant. | Has been successful for contaminants like MTBE and chlorinated solvents. nih.gov |

| Oxygenase-Mediated Degradation | Aerobic | Enzymes incorporate oxygen into the aromatic ring, initiating breakdown. | A common pathway for the degradation of aromatic hydrocarbons like ethylbenzene. oup.com |

| Enhanced Aerobic Bioremediation | In situ | Injection of oxygen or oxygen-releasing compounds to stimulate aerobic degradation. | Successfully applied for BTEX and MTBE contamination. clu-in.orgtexas.gov |

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Ecological Systems

The potential for this compound to accumulate in living organisms (bioaccumulation) and to become more concentrated at higher levels of the food chain (biomagnification) is a critical aspect of its environmental risk profile. Due to its chemical properties, specifically its low water solubility and a predicted octanol-water partition coefficient (XLogP3) of 3.6, this compound has a tendency to partition from water into the fatty tissues of organisms. fishersci.comnih.gov

Limited direct studies on this compound indicate a potential for bioaccumulation in aquatic organisms. This is a concern as it can lead to toxic effects even at low environmental concentrations. The biotransformation of this compound in organisms can also potentially lead to more toxic derivatives.

In the absence of extensive specific data for this compound, information from structurally similar compounds, such as other chlorinated benzenes and ethylbenzene, can provide insights. Chlorinated hydrocarbons as a group are known to be persistent and can bioaccumulate. ajol.info For instance, the insecticide DDT and its derivatives are well-documented examples of compounds that biomagnify in both aquatic and terrestrial food chains. env.go.jp

Aquatic Systems

Terrestrial Systems

In terrestrial ecosystems, the mobility of this compound in soil is expected to be low due to its low water solubility, which may limit its uptake by plants. fishersci.com However, soil-dwelling organisms could be exposed. The process of biomagnification in terrestrial food chains is complex and depends on factors such as the metabolic capabilities of the organisms. env.go.jp Some organisms may be able to metabolize and excrete such compounds, which would limit biomagnification. canada.ca

Interactive Data Table: Factors Influencing Bioaccumulation and Biomagnification

| Parameter | Value/Characteristic for this compound | Implication |

| Water Solubility | Immiscible with water. fishersci.com | Tends to partition into organic matter and fatty tissues of organisms. |

| Octanol-Water Partition Coefficient (XLogP3) | 3.6. nih.gov | Indicates a potential for bioaccumulation. |

| Persistence | May persist based on available information. fishersci.com | Longer residence time in the environment increases the potential for uptake by organisms. |

| Metabolism | Can be biotransformed, potentially into more toxic derivatives. | The nature of metabolites influences overall toxicity and persistence within an organism. |

Ecological Impact Assessment and Risk Modeling for Chlorinated Hydrocarbons

Assessing the ecological impact of this compound involves evaluating its potential to cause harm to organisms and ecosystems. This process typically integrates data on the compound's toxicity, environmental fate, and exposure levels. Due to the limited specific data for this compound, the assessment often relies on information from related chlorinated hydrocarbons and employs risk modeling approaches. env.go.jpresearchgate.net

Ecological Toxicity

Available information suggests that this compound is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. Acute toxicity studies on fish have shown significant behavioral changes and mortality at high concentrations. Chronic exposure in laboratory animals has indicated potential reproductive and developmental toxicity. The European Chemicals Agency (ECHA) has also noted the potential for carcinogenic properties, warranting further investigation.

An initial ecological risk assessment conducted by the Japanese Ministry of the Environment for ethylbenzene found it to have high acute toxicity to aquatic life. dcceew.gov.au While not directly applicable to the chlorinated form, it highlights the potential toxicity of the base molecule.

Risk Modeling

Risk modeling for chemicals like this compound uses its physical and chemical properties to predict its distribution and concentration in various environmental compartments (air, water, soil, and biota). canada.ca Models such as Level III fugacity models can estimate where a chemical is likely to reside in the environment. canada.ca For compounds with properties similar to this compound (low water solubility, moderate volatility), a significant portion is expected to partition to soil and sediment if released to water or land. fishersci.comcanada.ca

The risk is often characterized by comparing the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PNEC is the concentration below which adverse effects in an ecosystem are not expected to occur. A PEC/PNEC ratio greater than one indicates a potential risk. env.go.jp While specific PNEC values for this compound were not found in the reviewed literature, they can be derived from ecotoxicity data for relevant species.

Interactive Data Table: Key Inputs for Ecological Risk Assessment

| Parameter | Relevance to Risk Assessment | Information for this compound or Analogues |

| Acute Aquatic Toxicity | Indicates immediate harm to aquatic life from short-term exposure. | High concentrations can cause mortality in fish. Ethylbenzene shows high acute toxicity to aquatic life. dcceew.gov.au |

| Chronic Aquatic Toxicity | Indicates harm from long-term exposure, including effects on reproduction and development. | Potential for reproductive and developmental toxicity in laboratory animals. |

| Persistence | Determines how long the chemical remains in the environment to exert its effects. | May persist in the environment. fishersci.com |

| Bioaccumulation Potential | The tendency of the chemical to build up in organisms. | Indicated by its physical-chemical properties and limited studies. nih.gov |

| Mobility | How the chemical moves through different environmental compartments. | Likely to be low in soil and water due to low solubility. fishersci.com |

Toxicological Profiles and Mechanistic Toxicology of 1 Chloro 4 Ethylbenzene

Molecular Mechanisms of Toxicity

The molecular toxicology of 1-chloro-4-ethylbenzene is rooted in its biotransformation and interaction with key cellular machinery.

Cytochrome P450 Enzyme Induction and Modulation (e.g., CYP1A1, CYP1A2, CYP2B)

The interaction of this compound and its parent compound, ethylbenzene (B125841), with the cytochrome P450 (CYP) system is a critical aspect of their toxicity. CYP enzymes are central to the metabolism of xenobiotics, and their induction or inhibition can significantly alter chemical toxicity.

Studies on the parent compound, ethylbenzene, show that it is an inducer of specific CYP enzymes. In rats, ethylbenzene exposure induces CYP2B1/2B2 and, in females, CYP2E1, while not significantly affecting CYP1A1 levels. nih.gov Research using human liver microsomes has identified CYP2E1 as the primary high-affinity enzyme responsible for the initial side-chain hydroxylation of ethylbenzene, with CYP1A2 and CYP2B6 also contributing to its metabolism at higher concentrations. researchgate.net The induction of CYP enzymes is a major downstream effect of the activation of nuclear receptors like the aryl hydrocarbon receptor (AhR), which is a common mechanism for many pollutants. nih.govresearchgate.net

Conversely, in vitro assays have demonstrated that this compound itself can act as a potent inhibitor of hepatic enzymes, including the cytochrome P450 system. biosynth.com This inhibitory action contrasts with the inductive effects of its parent compound. Such inhibition can disrupt the normal metabolism of both endogenous and exogenous substances, representing a key mechanism of toxicity. For instance, environmentally persistent free radicals (EPFRs), another class of pollutants, have been shown to cause generalized inhibition of multiple P450 enzymes, including CYP1A1, CYP1A2, and CYP2B. nih.gov

Receptor-Mediated Toxicological Pathways (e.g., Constitutive Androstane Receptor Activation)

Receptor-mediated pathways are fundamental to understanding how chemicals like this compound exert their toxic effects. The Constitutive Androstane Receptor (CAR, or NR1I3) is a key nuclear receptor primarily in the liver that functions as a sensor for foreign chemicals. frontiersin.orgwikipedia.org Upon activation, CAR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to response elements on DNA to regulate the expression of target genes. wikipedia.orgbiorxiv.org

A primary outcome of CAR activation is the induction of Phase I and Phase II drug-metabolizing enzymes, most notably cytochrome P450 enzymes from the CYP2B and CYP3A families. frontiersin.orgaopwiki.org This process is a crucial detoxification response. However, sustained CAR activation in rodents is also linked to adverse outcomes, including increased hepatocyte proliferation, which can eventually lead to the formation of hepatocellular adenomas and carcinomas. aopwiki.orgnih.gov While specific studies directly linking this compound to CAR activation are not prominent, the fact that its parent compound, ethylbenzene, induces CYP2B enzymes suggests a potential role for this pathway, as CAR activation is a well-established mechanism for CYP2B induction. nih.govfrontiersin.org

In Vitro and In Vivo Toxicological Assay Development and Interpretation

A battery of toxicological assays is employed to characterize the hazards of chemicals like this compound. These tests, conducted both in vitro (in a controlled environment outside a living organism) and in vivo (in a whole, living organism), provide data on various toxicological endpoints.

In vitro assays are crucial for screening and for mechanistic studies. They include bacterial reverse mutation tests (Ames test) to detect mutagenicity, mammalian cell-based assays to assess chromosomal damage (e.g., micronucleus test) and gene mutations, and the use of subcellular fractions like human liver microsomes to study metabolism and enzyme inhibition. researchgate.netbiosynth.comresearchgate.netich.org

In vivo studies in animal models (typically rodents) are used to understand systemic toxicity, carcinogenicity, and effects on reproduction and development. Standard assays include acute toxicity tests, repeated-dose toxicity studies (e.g., 90-day studies), carcinogenicity bioassays, and one- or two-generation reproductive toxicity studies. researchgate.netindustrialchemicals.gov.auecetoc.org The interpretation of these assays involves identifying treatment-related findings and establishing a level of concern based on the nature and incidence of the effects. ecetoc.org

Table 2: Toxicological Assays Relevant to this compound Evaluation

| Assay Category | Specific Assay | Purpose | Reference |

|---|---|---|---|

| In Vitro | Bacterial Reverse Mutation (Ames Test) | Screens for gene mutation potential (mutagenicity). | researchgate.netich.org |

| Mammalian Cell Micronucleus Test | Detects chromosomal damage (clastogenicity). | researchgate.net | |

| Liver Microsome Assays | Studies metabolic pathways and enzyme (e.g., CYP450) inhibition/induction. | researchgate.netbiosynth.com | |

| Receptor Activation Assays | Measures chemical interaction with nuclear receptors like CAR. | frontiersin.org | |

| In Vivo | Repeated-Dose Toxicity Studies | Identifies target organs and characterizes toxicity after sub-chronic exposure. | industrialchemicals.gov.au |

| Carcinogenicity Bioassay | Evaluates tumor formation potential over a long-term exposure. | industrialchemicals.gov.au | |

| Reproductive/Developmental Toxicity Studies | Assesses effects on fertility, pregnancy outcomes, and offspring development. | industrialchemicals.gov.auecetoc.org |

Reproductive and Developmental Toxicology Mechanisms

The potential for a chemical to interfere with reproduction and development is a significant public health concern. ecetoc.org Such toxicity can manifest as impaired fertility, adverse effects on gametes, or harm to the developing fetus. ecetoc.org

For this compound specifically, publicly available data on reproductive or developmental effects is limited, with safety data sheets often noting that these properties have not been fully investigated. fishersci.com However, studies on structurally similar compounds provide insight into potential mechanisms. For instance, an inhalation study on benzene (B151609), 1-chloro-4-(trifluoromethyl)- reported adverse effects on male reproductive parameters in rats at high exposure levels, including reduced sperm motility, sperm count, and epididymis weight. industrialchemicals.gov.au This suggests that the male reproductive system could be a potential target for this class of chemicals. In contrast, a one-generation oral study with the same compound found no effect on fertility. industrialchemicals.gov.au These findings highlight the importance of assessing multiple reproductive endpoints to fully characterize a chemical's hazard.

Neurotoxicological Considerations and Mechanistic Insights

Neurotoxicity is another important consideration for chlorinated aromatic solvents. While detailed neurotoxicity studies for this compound are not widely available, general symptoms of overexposure are reported to include headache, dizziness, tiredness, and nausea. fishersci.com

Again, data from related compounds can offer mechanistic clues. Acute exposure to benzene, 1-chloro-4-(trifluoromethyl)- in animal studies caused signs of neurotoxicity such as ataxia, loss of balance and coordination, and loss of the righting reflex. industrialchemicals.gov.au These effects are indicative of central nervous system depression, a common property of many organic solvents. Interestingly, a 13-week inhalation study with the same compound found no adverse effects in more detailed neurobehavioral and motor activity assessments, suggesting that the acute narcotic-like effects may not translate to chronic neurotoxicity. industrialchemicals.gov.au The potential for neurotoxicity could be linked to mechanisms such as disruption of biomembranes or deactivation of critical enzymes within the nervous system. epa.gov

Carcinogenicity Pathways and Tumorigenesis Models

Direct studies detailing the carcinogenicity pathways and tumorigenesis models for this compound are limited fishersci.com. The toxicological properties of the compound have not been fully investigated fishersci.com. Therefore, to explore potential mechanisms, data from structurally related compounds, such as 1-chloro-4-nitrobenzene (B41953), are often used as surrogates.

Endothelial Tumor Formation Mechanisms

While no direct evidence links this compound to endothelial tumors, studies on the similar compound 1-chloro-4-nitrobenzene provide a potential model.

Vascular Tumor Induction: Administration of 1-chloro-4-nitrobenzene in feed to mice resulted in the formation of vascular tumors, such as hemangiomas or hemangiosarcomas ca.gov. This indicates that compounds with this substitution pattern may possess the ability to target endothelial cells, leading to tumorigenesis.

Role of Metabolites: The carcinogenic effects of 1-chloro-4-nitrobenzene may be significantly mediated by its metabolite, 4-chloroaniline (B138754), which is a known carcinogen ca.gov. Studies in humans exposed to 1-chloro-4-nitrobenzene have identified 4-chloroaniline as a metabolite ca.gov. Notably, 4-chloroaniline has also been shown to produce vascular tumors in mice, supporting the hypothesis that metabolic activation is a critical step in the carcinogenic pathway for these types of chemicals ca.gov. This suggests that the metabolism of this compound would be a critical determinant of its potential to induce similar endothelial-derived tumors.

Hepatic Tumor Promotion Pathways

The liver is a primary site of metabolism for many xenobiotics, and hepatic tumor promotion is a significant toxicological endpoint.

Hepatocellular Tumor Formation: In studies with male mice, 1-chloro-4-nitrobenzene was observed to cause a statistically significant increase in the incidence of hepatocellular carcinomas at lower doses ca.gov. Its metabolite, 4-chloroaniline, also produced hepatocellular adenomas and carcinomas in male mice ca.gov.

Genotoxic Mechanisms: The mechanism for these hepatic tumors may involve genotoxicity. 1-chloro-4-nitrobenzene has been shown to produce sister chromatid exchanges and chromosomal aberrations in mammalian cells in vitro, as well as DNA strand breaks both in vitro and in vivo ca.gov. This suggests that reactive metabolites formed in the liver could bind to DNA, leading to mutations and initiating the carcinogenic process. A mutagenic component to the mode of action for tumor induction by 1-chloro-4-nitrobenzene is considered likely fda.gov.

Comparative Toxicology with Related Halogenated Aromatics and Isomers

Comparing the toxicology of this compound with its isomers and other related compounds is essential for hazard identification in the absence of chemical-specific data. This approach, often utilizing Quantitative Structure-Activity Relationship ((Q)SAR) models, helps to extrapolate toxicological properties from data-rich surrogates researchgate.net.

Isomers and Analogs: The toxicological profile of a substituted benzene derivative is highly dependent on the nature and position of its functional groups. For chloroethylbenzenes, (Q)SAR similarity analysis has indicated that monohalogenated benzenes (like chlorobenzene) are more appropriate toxicological surrogates than the non-halogenated parent compound, ethylbenzene researchgate.net.

Ethylbenzene: The non-chlorinated analog, ethylbenzene, has been evaluated for carcinogenicity. In rodent studies, its primary effect was the induction of renal tumors oup.com. This was associated with an exacerbation of chronic progressive nephropathy (CPN), a mode of action generally considered to have no relevance for human risk assessment oup.com. This highlights a distinctly different target organ and mechanism compared to what might be predicted based on chlorinated analogs that target the vascular system and liver ca.govoup.com.

Other Halogenated Aromatics:

1-Chloro-4-nitrobenzene: As discussed, this compound induces vascular and hepatic tumors in mice, likely mediated by its carcinogenic metabolite, 4-chloroaniline ca.gov.

1-Chloro-4-(trifluoromethyl)benzene: In contrast, this related chemical has demonstrated low acute toxicity in animal studies via oral, dermal, and inhalation routes of exposure industrialchemicals.gov.au.

The following table summarizes key toxicological information for this compound and its related compounds.

| Compound | Key Toxicological Finding / Property | Primary Target Organ(s) (in rodents) | Reference |

|---|---|---|---|

| This compound | Toxicological properties not fully investigated; carcinogenicity data unavailable. | Unknown | fishersci.com |

| Ethylbenzene | Induces renal tumors via exacerbation of chronic progressive nephropathy (CPN). | Kidney | oup.com |

| Chlorobenzene (B131634) | Considered a more appropriate toxicological surrogate for chloroethylbenzenes than ethylbenzene. | Not specified in provided context | researchgate.net |

| 1-Chloro-4-nitrobenzene | Induces vascular tumors (hemangiosarcomas) and hepatocellular carcinomas. Effects may be mediated by its metabolite, 4-chloroaniline. | Vascular System, Liver | ca.gov |

| 4-Chloroaniline | Known carcinogen; a metabolite of 1-chloro-4-nitrobenzene. Induces vascular and hepatocellular tumors. | Vascular System, Liver | ca.gov |

| 1-Chloro-4-(trifluoromethyl)benzene | Demonstrates low acute toxicity. | Not specified in provided context | industrialchemicals.gov.au |

Exposure Assessment Methodologies in Toxicological Research

Exposure assessment is a critical component of toxicological research, aiming to quantify the contact of an organism with a chemical. Methodologies can be broadly categorized into environmental modeling and human exposure monitoring.

Environmental Exposure Modeling: A common approach involves calculating a Predicted Environmental Concentration (PEC) ecetoc.org. This estimation is based on a substance's physicochemical properties, production volume, usage patterns, and environmental release and degradation characteristics ecetoc.org. The PEC is then compared with the Predicted No-Effect Concentration (PNEC), the concentration below which adverse effects are not expected, to characterize environmental risk ecetoc.org.

Human Exposure Monitoring: The Total Exposure Assessment Methodology (TEAM) Study represents a landmark approach to quantifying human exposure to volatile organic compounds (VOCs) epa.gov.

The study developed and utilized small personal air samplers and spirometers to measure chemical concentrations in both personal air and exhaled breath, providing a measure of body burden epa.gov.

A major finding was that personal air exposures, particularly from indoor sources, were consistently and significantly greater than outdoor concentrations for nearly all target chemicals epa.gov.

Target chemicals in the TEAM study included compounds structurally related to this compound, such as ethylbenzene, chlorobenzene, and dichlorobenzene isomers, demonstrating the applicability of this methodology for assessing exposure to this class of compounds epa.gov.

Analytical Techniques: The measurement of this compound and related compounds in various media is fundamental to exposure assessment.

High-Performance Liquid Chromatography (HPLC): This technique is suitable for the analysis and separation of this compound. It is a scalable method that can be applied to pharmacokinetic studies, which investigate the absorption, distribution, metabolism, and excretion of a compound sielc.com.

Gas Chromatography (GC): GC is another powerful technique used for the analysis of volatile compounds like this compound.

The table below outlines different methodologies for exposure assessment.

| Methodology | Description | Examples/Application | Reference |

|---|---|---|---|

| Environmental Modeling | Calculation of Predicted Environmental Concentration (PEC) based on chemical properties, release, and environmental fate. | Used in environmental risk assessment to compare PEC with Predicted No-Effect Concentration (PNEC). | ecetoc.org |

| Personal Exposure Monitoring | Direct measurement of an individual's exposure using personal monitoring devices. | The TEAM Study used personal air samplers to assess exposure to VOCs like ethylbenzene and chlorobenzene. | epa.gov |

| Biomonitoring | Measurement of a chemical or its metabolites in biological samples (e.g., breath, urine, blood). | The TEAM Study used spirometers to measure VOCs in exhaled breath as an indicator of body burden. | epa.gov |

| Analytical Chemistry | Use of laboratory techniques to identify and quantify the chemical in various samples. | High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for analysis. | sielc.com |

Computational Chemistry and Molecular Modeling of 1 Chloro 4 Ethylbenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in understanding the electronic structure of 1-chloro-4-ethylbenzene and predicting its reactivity. The molecule's structure consists of a benzene (B151609) ring substituted with an electron-donating ethyl group and an electron-withdrawing chlorine atom at para positions. vulcanchem.com This substitution pattern governs the distribution of electron density in the aromatic ring.

DFT studies show that the chlorine atom deactivates the benzene ring toward electrophilic substitution due to its inductive electron-withdrawing effect. vulcanchem.com Conversely, the ethyl group is an activating group. The interplay of these effects influences the molecule's reactivity and the regioselectivity of its reactions. Computational models can predict the charge density redistribution at the C-Cl bond during catalytic processes, which is crucial for understanding reaction selectivity. For instance, in hydrogenation reactions, the ethyl group can stabilize transition states through hyperconjugation, which has been shown to reduce the activation energy compared to unsubstituted chlorobenzene (B131634).

Table 1: Calculated Electronic Properties of Substituted Benzenes Note: This table is illustrative, based on general principles discussed in the sources. Exact values for this compound require specific computational studies.

| Compound | Substituent Effects | Predicted Reactivity |

|---|---|---|